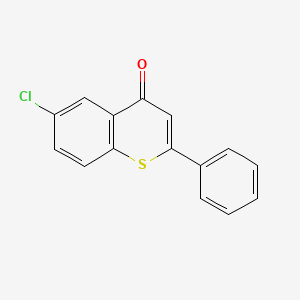![molecular formula C20H27N5O2S B5360088 4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5360088.png)
4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of protein kinase C, which plays a crucial role in the regulation of cell growth and differentiation. It also inhibits the activity of cyclin-dependent kinase 2, which is involved in the regulation of the cell cycle.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to exhibit potent anti-inflammatory and antioxidant activity, which makes it a potential candidate for the treatment of various inflammatory diseases. It has also been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine in lab experiments include its high potency and selectivity towards various enzymes and signaling pathways. However, its limitations include its low solubility in aqueous solutions, which makes it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine. One of the potential directions is to explore its potential therapeutic effects in the treatment of various types of cancer. Another potential direction is to investigate its potential effects on the immune system and its potential applications in the treatment of autoimmune diseases. Additionally, further research is needed to explore its potential effects on the central nervous system and its potential applications in the treatment of various neurological disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to explore its full potential and to develop new applications for this compound.
Méthodes De Synthèse
The synthesis of 4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine has been achieved using several methods. One of the most commonly used methods involves the reaction of 4-(3,4-dimethylphenylsulfonyl)piperazine with 2-(1-pyrrolidinyl)pyrimidine in the presence of a suitable base. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
This compound has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent inhibitory activity against several enzymes such as protein kinase C and cyclin-dependent kinase 2. It has also been shown to have potential therapeutic effects in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
4-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2S/c1-16-5-6-18(15-17(16)2)28(26,27)25-13-11-23(12-14-25)19-7-8-21-20(22-19)24-9-3-4-10-24/h5-8,15H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLOTNFIFDUYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-dichlorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5360015.png)
![N-isopropyl-2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)benzamide](/img/structure/B5360017.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-[5-(propylthio)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5360019.png)

![3-[(3,3-diethylpyrrolidin-1-yl)carbonyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole](/img/structure/B5360029.png)

![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]valine](/img/structure/B5360045.png)
![N-{[(1R*,5S*,6r)-3-(morpholin-4-ylcarbonyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl}-N-(3-thienylmethyl)cyclopropanamine](/img/structure/B5360063.png)
![N-(3-isoxazolylmethyl)-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5360070.png)
![N-[4-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5360076.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5360080.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxy-3-methylbenzamide](/img/structure/B5360087.png)
![2-(4-methylphenyl)-N-[(5-methyl-2-pyrazinyl)methyl]-4-quinolinecarboxamide](/img/structure/B5360096.png)
![N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-benzimidazol-5-yl)-2-furamide](/img/structure/B5360099.png)